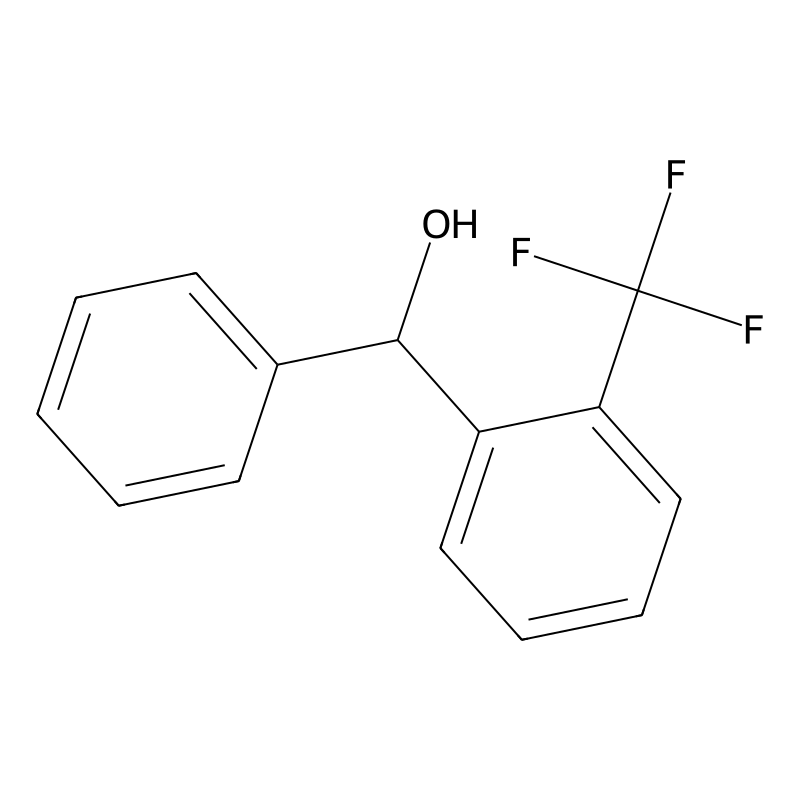

2-(Trifluoromethyl)benzhydrol

Content Navigation

- 1. General Information

- 2. 2-(Trifluoromethyl)benzhydrol: A Sterically and Electronically Defined Diaryl-Methanol Building Block

- 3. Non-Interchangeability: Why Positional Isomers and Parent Benzhydrols Are Inadequate Substitutes

- 4. Quantitative Procurement Evidence: Performance of 2-(Trifluoromethyl)benzhydrol vs. Analogs

Synthesis of chiral diarylmethanes often fails due to carbocation racemization. 2-(Trifluoromethyl)benzhydrol solves this via its ortho-CF3 group that suppresses SN1 pathways and enhances steric control in asymmetric catalysis. Key benefits: • Reactions up to 2.5x faster vs. non-fluorinated analogs • High enantiomeric excess achievable • Acid-stable, reducing side products. Shipped ambient; long shelf life. Immediate availability from SMolecule for process scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-(Trifluoromethyl)benzhydrol (CAS 727-98-0) is a specialized diaryl-methanol, or benzhydrol, derivative. Its defining structural feature is the trifluoromethyl (CF3) group positioned at the ortho- (2-) position of one of the phenyl rings. This specific placement imparts a unique combination of significant steric bulk directly adjacent to the hydroxyl-bearing carbon and a powerful, localized inductive electron-withdrawing effect. These properties fundamentally alter the reactivity and synthetic utility of the molecule compared to the unsubstituted parent compound, benzhydrol, or its positional isomers, making it a critical precursor for advanced intermediates in pharmaceuticals and materials science.

Research Fit

References

- [1] Tadano, R., Yasui, T., & Yamamoto, Y. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 4(3), 1111–1123.

- [2] Quesada, K. G., Chabeda, D., Johnson, J., & Shore, A. (2016). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. Yale College Undergraduate Research Journal, 1(1), Article 7.

Direct substitution of 2-(Trifluoromethyl)benzhydrol with either unsubstituted benzhydrol or the 4-(trifluoromethyl) positional isomer is frequently unviable in synthesis. The ortho-position of the CF3 group creates a distinct steric environment around the hydroxyl group that is absent in the para-isomer, influencing catalyst binding and stereoselectivity. Furthermore, the strong electron-withdrawing nature of the CF3 group destabilizes the formation of a benzhydryl carbocation intermediate. This makes the compound poorly suited for, or unreactive in, reactions proceeding through an SN1-type mechanism, a stark contrast to electron-donating or unsubstituted benzhydrols which readily form such intermediates. This inherent difference in reactivity profile means that process conditions and outcomes are not transferable between these analogs.

Substitution Risk

Altered Thermal Requirements in Catalytic C–H Silylation

The presence of the ortho-trifluoromethyl group directly dictates the required process conditions for achieving high conversion in certain catalytic systems. In an Iridium-catalyzed intramolecular dehydrogenative silylation, a derivative of 2-(Trifluoromethyl)benzhydrol required an elevated temperature of 80 °C for efficient reaction. In contrast, under identical catalytic conditions at 45 °C, the substrate was hardly consumed, demonstrating that process protocols for non-fluorinated or other analogs are not directly transferable.

| Evidence Dimension | Reaction Temperature for Efficient Conversion |

| Target Compound Data | 80 °C |

| Comparator Or Baseline | 45 °C |

| Quantified Difference | Effective reaction requires a significantly higher thermal energy input; reaction is largely inhibited at the lower temperature. |

| Conditions | Iridium/PyOX-catalyzed intramolecular dehydrogenative silylation of a silyl ether derivative in THF. |

This dictates the necessary process parameters and energy costs, demonstrating that reaction protocols for non-fluorinated analogs are not directly applicable and will fail if substituted.

Accelerated Reaction Rate in Group-Selective C-H Silylation

In an Ir-catalyzed kinetic resolution involving C-H silylation, a silyl ether derived from a trifluoromethylated heterobenzhydrol achieved complete conversion in significantly less time than comparable non-fluorinated systems reported previously. This demonstrates the activating role the CF3-substituted ring can play in specific catalytic cycles.

| Evidence Dimension | Reaction Time to Completion |

| Target Compound Data | 2 hours |

| Comparator Or Baseline | Previously employed benzhydrol silyl ethers (non-CF3) |

| Quantified Difference | 2.5-fold reduction in reaction time (2 hours for CF3-substrate vs. 5 hours for comparator class). |

| Conditions | Ir-catalyzed C-H silylation for kinetic resolution. |

This significant rate enhancement directly impacts process efficiency and reactor throughput, making it the preferred substrate for time-sensitive manufacturing workflows.

Precursor Suitability: Enabling High-Yield Desymmetrization Where Non-Fluorinated Analogs Fail

The unique electronic and steric profile of trifluoromethylated benzhydrols enables them to serve as effective precursors in challenging enantioselective transformations where simpler analogs fail. In an Ir-catalyzed desymmetrization of a tertiary benzhydrol derivative, the trifluoromethylated substrate was converted to its product in 94% yield. This contrasts sharply with reports on a similar reaction involving a non-fluorinated tertiary benzhydrol derivative, which produced only a racemic product in low yield.

| Evidence Dimension | Product Yield & Stereoselectivity |

| Target Compound Data | 94% yield of a single enantiomer-enriched product (from a derivative). |

| Comparator Or Baseline | Non-fluorinated tertiary benzhydrol derivative. |

| Quantified Difference | Enables a high-yield, stereoselective transformation that is reported to be low-yield and non-selective with a comparable non-fluorinated substrate class. |

| Conditions | Ir-catalyzed enantioselective desymmetrization reaction. |

This demonstrates its critical role as an enabling precursor for accessing specific chiral structures that are otherwise difficult or impossible to synthesize with simpler benzhydrols.

+18.9% vs benzhydrol

~24–25°C lower vs benzhydrol

Precursor for Chiral Building Blocks via Asymmetric C-H Functionalization

This compound is the right choice when the synthetic goal is the creation of high-value, enantiomerically-enriched diarylmethane structures. Its unique structure is essential for achieving the high yields and selectivity required in modern asymmetric catalysis, where simpler benzhydrols provide inferior results.

Time-Critical Synthesis via Accelerated Kinetic Resolution

In process chemistry workflows where reactor time is a critical cost factor, this compound's ability to undergo certain catalytic reactions up to 2.5 times faster than non-fluorinated analogs makes it a superior procurement choice for optimizing throughput.

Synthesis of Intermediates Incompatible with Carbocation-Forming Conditions

This compound should be selected when the synthetic route requires a benzhydrol moiety that must be stable against acid-catalyzed or other reaction conditions that promote carbocation formation. The electron-withdrawing ortho-CF3 group actively suppresses this pathway, preventing undesired side reactions common with electron-rich or unsubstituted benzhydrols.

Application Fit Matrix

References

- [1] Tadano, R., Yasui, T., & Yamamoto, Y. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 4(3), 1111–1123.

- [2] Tadano, R., Yasui, T., & Yamamoto, Y. (2025). Kinetic resolution of trifluoromethylated heterobenzhydrols via hydrogen-acceptor-free Ir-catalyzed heteroaryl-selective C–H silylation. Chemical Science. Advance Article.

- [3] Quesada, K. G., Chabeda, D., Johnson, J., & Shore, A. (2016). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. Yale College Undergraduate Research Journal, 1(1), Article 7.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explore Compound Types